XLogP3 Lipophilicity: 5-Dimethylamino vs. 5-Amino vs. Parent Scaffold
The computed XLogP3 value for 5-(dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is 0.7, which is 0.8 log units higher than that of the 5-amino analogue (XLogP3 = -0.1) and 0.1 log unit higher than the unsubstituted parent (XLogP3 = 0.6) [1][2][3]. This places the dimethylamino derivative in a more favourable lipophilicity range for CNS penetration (typically XLogP 1–3) while retaining adequate aqueous solubility for fragment screening [1].
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid: XLogP3 = -0.1; Pyrazolo[1,5-a]pyridine-3-carboxylic acid (parent): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.8 log units vs. 5-amino; ΔXLogP3 = +0.1 log unit vs. parent |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
An XLogP3 of 0.7 positions the dimethylamino fragment advantageously for CNS-targeted fragment screens, whereas the 5-amino analogue (XLogP3 = -0.1) may exhibit excessively low membrane permeability for cellular assays.
- [1] PubChem. (2026). Computed Properties for CID 54595001: 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 82410615: 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Computed Properties for CID 2795462: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. View Source
